molecular formula C15H15BrN6O2 B2471550 5-bromo-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide CAS No. 1172694-37-9

5-bromo-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

Cat. No.: B2471550
CAS No.: 1172694-37-9
M. Wt: 391.229
InChI Key: FQLKRJIPKSOTGD-UHFFFAOYSA-N
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Description

5-bromo-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a hybrid structure incorporating two pharmaceutically important heterocyclic systems: a furan-2-carboxamide and a pyrazolyl-substituted pyrimidine, linked by an ethylamino chain. The core components of this compound are recognized for their significant biological potential. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to confer a wide spectrum of pharmacological activities. Scientific literature has extensively documented that pyrazole-containing compounds can exhibit anti-inflammatory, anticancer, antimicrobial, and antiviral properties . Many established drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, are built around a pyrazole core, underscoring its therapeutic relevance . Similarly, the furan carboxamide moiety is a common pharmacophore in the design of bioactive molecules. The strategic incorporation of a bromo substituent on the furan ring can influence the compound's electronic properties, lipophilicity, and its potential as an intermediate for further synthetic modification via cross-coupling reactions. This molecular architecture suggests potential for researchers investigating novel enzyme inhibitors or receptor modulators. The pyrimidine ring, often referred to as a "purine isostere," is frequently found in molecules that target kinase enzymes, which are critical in disease pathways such as cancer . The specific combination of these features makes this compound a valuable chemical probe for biochemical screening and a sophisticated building block for the synthesis of more complex targeted libraries in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-bromo-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN6O2/c1-10-20-13(9-14(21-10)22-8-2-5-19-22)17-6-7-18-15(23)11-3-4-12(16)24-11/h2-5,8-9H,6-7H2,1H3,(H,18,23)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLKRJIPKSOTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesis, mechanism of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features a multi-ring structure comprising pyrazole, pyrimidine, and furan moieties. This unique architecture contributes to its diverse biological activities. The IUPAC name and structural formula are as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₈BrN₅O₂
Molecular Weight 396.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation by binding to their active sites.
  • Receptor Modulation: It can modulate receptor functions, affecting cellular signaling pathways that lead to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:

  • Cell Line Studies: The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer). The IC50 values reported for similar compounds range from 0.01 µM to 49.85 µM depending on structural modifications .
Compound Cell Line IC50 (µM) Mechanism
Compound AMCF70.01Aurora-A kinase inhibition
Compound BNCI-H4600.03Induction of apoptosis
Compound CA5490.39Autophagy without apoptosis

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

  • Study on Pyrazole Derivatives: A comprehensive study demonstrated that derivatives similar to the target compound showed promising anticancer activity with low toxicity profiles. The study emphasized the importance of structural diversity in enhancing biological efficacy .
  • Mechanistic Insights: Another investigation focused on the binding affinity of pyrazole derivatives to DNA and their role in kinase inhibition, providing insights into how these compounds can selectively target cancer cells while sparing normal cells .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the pyrazole and pyrimidine rings.
  • Coupling with furan derivatives using methods such as Suzuki–Miyaura coupling.
  • Optimization of reaction conditions to enhance yield and purity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring pyrazole and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). In one study, a related compound demonstrated an IC50 value of 3.79 µM against MCF7 cells, indicating potent cytotoxicity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar pyrazole derivatives have been evaluated for their antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. A study reported that certain derivatives exhibited MIC values comparable to standard antibiotics, highlighting the potential of this class of compounds in treating infections .

Study on Antitumor Activity

In a recent investigation, a series of pyrazole derivatives were synthesized and screened for antitumor activity. Among them, one derivative exhibited an IC50 value of 0.75 µg/mL against resistant strains of cancer cells. The study emphasized the importance of structural modifications in enhancing the efficacy of these compounds against various cancer types .

Evaluation of Antibacterial Efficacy

Another study focused on the synthesis and evaluation of pyrazole-pyrimidine hybrids for antibacterial activity. The compounds displayed significant inhibition against E. coli and S. aureus, with some derivatives showing MIC values as low as 0.5 µM, indicating their potential as effective antimicrobial agents .

Q & A

Q. Q1. What synthetic strategies are recommended for preparing 5-bromo-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide?

A1. Synthesis typically involves multi-step protocols:

  • Stepwise coupling : React a brominated furan-carboxylic acid derivative with an ethylenediamine-linked pyrimidine intermediate. Evidence from similar compounds (e.g., pyrimidine- and pyrazole-containing analogs) highlights the use of carbodiimide-mediated amide bond formation .
  • Heterocyclic functionalization : Introduce the pyrazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling under inert conditions .
  • Critical parameters : Optimize reaction temperature (60–100°C), solvent (DMF or THF), and stoichiometric ratios (1:1.2 for amine:carbonyl) to minimize side products .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

A2. Use orthogonal analytical methods:

  • HPLC-PDA/MS : Assess purity (>95%) with reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
  • NMR spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., pyrazole C-H signals at δ 7.8–8.2 ppm; furan protons at δ 6.3–7.1 ppm) .
  • Elemental analysis : Validate empirical formula (C₁₇H₁₆BrN₅O₂) with <0.4% deviation .

Q. Q3. What in vitro assays are suitable for preliminary evaluation of bioactivity?

A3. Prioritize target-specific assays:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Binding affinity : Employ surface plasmon resonance (SPR) to quantify interactions with proteins like tubulin or DNA topoisomerases .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

A4. Focus on modular modifications:

  • Pyrimidine core : Replace the 2-methyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions .
  • Pyrazole ring : Test electron-withdrawing groups (e.g., nitro, CF₃) at the 1H-position to modulate electronic effects on binding .
  • Ethylenediamine linker : Shorten or rigidify the chain (e.g., cyclopropane analogs) to improve conformational stability .
  • Data-driven optimization : Use multivariate analysis (PCA or PLS) to correlate substituent properties (logP, polar surface area) with bioactivity .

Q. Q5. How should researchers resolve contradictory data in biological assays (e.g., high in vitro potency but low in vivo efficacy)?

A5. Apply systematic troubleshooting:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsomes), permeability (Caco-2 assays), and metabolic pathways (CYP450 isoforms) to identify bioavailability issues .
  • Formulation adjustments : Test solubility enhancers (e.g., PEGylated liposomes) or prodrug strategies for the bromofuran moiety .
  • Target engagement validation : Use CRISPR-Cas9 knockouts or thermal shift assays to confirm on-target effects .

Q. Q6. What computational methods are effective for predicting binding modes and off-target risks?

A6. Combine molecular modeling and cheminformatics:

  • Docking simulations : Use AutoDock Vina or Glide to predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with pyrimidine N1) .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify critical residue contacts (e.g., Lys216 in EGFR) .
  • Off-target screening : Query databases like ChEMBL with similarity-based fingerprints (Tanimoto >0.85) to flag risks for hERG or CYP inhibition .

Q. Q7. How can researchers integrate this compound into broader mechanistic studies (e.g., signaling pathway analysis)?

A7. Employ systems biology approaches:

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
  • Phosphoproteomics : Use SILAC labeling to map kinase substrate phosphorylation changes .
  • Network analysis : Build interaction networks (Cytoscape) to link compound effects to pathways like PI3K/AKT or MAPK .

Methodological Considerations

Q. Q8. What strategies mitigate degradation during long-term storage?

A8. Stabilize via:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the amide bond .
  • Light protection : Use amber vials to avoid bromine-mediated photodegradation .

Q. Q9. How should researchers address solubility challenges in biological assays?

A9. Optimize solvent systems:

  • Co-solvents : Use DMSO (≤0.1% v/v) with cyclodextrins or surfactants (e.g., Tween-80) .
  • pH adjustment : Dissolve in citrate buffer (pH 4.5) for protonation of the pyrimidine amine .

Q. Q10. What ethical and safety protocols are critical for handling this compound?

A10. Follow guidelines for brominated and pyrazole-containing compounds:

  • Toxicity screening : Assess acute toxicity in zebrafish models (LC₅₀) before mammalian studies .
  • Waste disposal : Neutralize bromine residues with sodium thiosulfate before incineration .

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